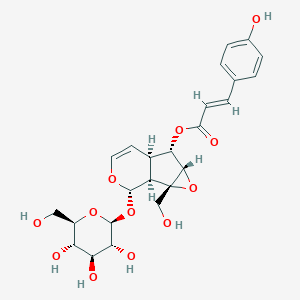
Htsip
Vue d'ensemble
Description
High-Throughput Stable Isotope Probing (HT-SIP) is an advanced technique used to identify and study the metabolic activities of microorganisms in their natural environments. This method involves the incorporation of isotopically labeled substrates into microbial DNA, allowing researchers to trace the flow of nutrients and carbon through microbial communities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HT-SIP involves the use of isotopically labeled substrates, such as carbon-13 or nitrogen-15, which are introduced into the environment where the microbial community resides. The microorganisms incorporate these labeled substrates into their DNA during growth and metabolism.
Industrial Production Methods
The preparation of isotopically labeled substrates is typically carried out in specialized laboratories. These substrates are synthesized using chemical or biological methods to ensure high purity and specific isotopic enrichment. The labeled substrates are then introduced into the microbial environment under controlled conditions to facilitate the incorporation into microbial DNA.
Analyse Des Réactions Chimiques
Types of Reactions
HT-SIP primarily involves the incorporation of isotopically labeled substrates into microbial DNA through metabolic processes. The key reactions include:
Incorporation of carbon-13 or nitrogen-15 into microbial DNA: This occurs during the synthesis of nucleotides, which are the building blocks of DNA.
Metabolic transformations: Microorganisms metabolize the labeled substrates, leading to the incorporation of isotopic labels into various cellular components.
Common Reagents and Conditions
Isotopically labeled substrates: Carbon-13 labeled glucose, nitrogen-15 labeled ammonium, etc.
Growth media: Nutrient-rich media that supports the growth of the target microbial community.
Incubation conditions: Optimal temperature, pH, and oxygen levels to promote microbial growth and metabolism.
Major Products Formed
The major products formed during HT-SIP include isotopically labeled DNA, which can be extracted and analyzed to determine the metabolic activities and interactions of the microbial community.
Applications De Recherche Scientifique
HT-SIP has a wide range of applications in scientific research, including:
Microbial ecology: Studying the interactions and functions of microorganisms in various environments, such as soil, water, and the human gut.
Biogeochemical cycling: Investigating the roles of microorganisms in nutrient and carbon cycling in ecosystems.
Environmental monitoring: Tracking the degradation of pollutants and the bioremediation potential of microbial communities.
Medical research: Understanding the role of the microbiome in human health and disease.
Mécanisme D'action
The mechanism of HT-SIP involves the incorporation of isotopically labeled substrates into microbial DNA during metabolic processes. The labeled DNA is then extracted and analyzed using techniques such as density gradient centrifugation and sequencing. This allows researchers to identify the active members of the microbial community and their metabolic activities.
Comparaison Avec Des Composés Similaires
HT-SIP is unique in its ability to provide high-resolution insights into the metabolic activities of microorganisms in their natural environments. Similar techniques include:
DNA-SIP (Stable Isotope Probing): A lower-throughput method that also uses isotopically labeled substrates to study microbial metabolism.
RNA-SIP: Uses isotopically labeled substrates to study the active members of the microbial community by analyzing labeled RNA.
Protein-SIP: Focuses on the incorporation of isotopic labels into microbial proteins to study metabolic activities.
HT-SIP stands out due to its high-throughput capabilities, allowing for the simultaneous analysis of multiple samples and providing more comprehensive insights into microbial communities.
Propriétés
IUPAC Name |
(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGCLVHZQJRQJ-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935957 | |
| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158628-45-6 | |
| Record name | 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)











![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

